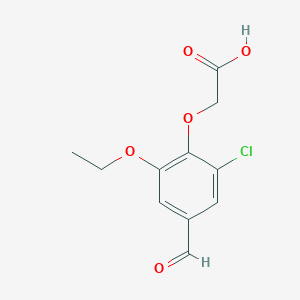

(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-chloro-6-ethoxy-4-formylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO5/c1-2-16-9-4-7(5-13)3-8(12)11(9)17-6-10(14)15/h3-5H,2,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFZCETYAOULCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428836-03-7 | |

| Record name | 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid (CAS Number: 428836-03-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid is a substituted phenoxyacetic acid derivative. The phenoxyacetic acid scaffold is a versatile pharmacophore and a key structural component in a wide array of biologically active compounds, ranging from herbicides to pharmaceuticals.[1][2] The specific substitutions of a chloro group at the 2-position, an ethoxy group at the 6-position, and a formyl group at the 4-position of the phenoxy ring suggest a molecule with potentially distinct chemical and biological properties. This guide provides a comprehensive overview of its synthesis, physicochemical characteristics, potential biological activities, and methodologies for its study, drawing upon the established knowledge of related compounds to offer field-proven insights.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 428836-03-7 | Vendor Information |

| Molecular Formula | C₁₁H₁₁ClO₅ | Vendor Information |

| Molecular Weight | 258.66 g/mol | Vendor Information |

| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Inferred from similar compounds |

| pKa | Estimated to be around 3-4 for the carboxylic acid group. | Inferred from phenoxyacetic acid derivatives |

Synthesis and Characterization

The synthesis of this compound can be logically approached through a multi-step process, culminating in a Williamson ether synthesis. The key is the preparation of the substituted phenolic precursor, 2-chloro-6-ethoxy-4-formylphenol.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Part 1: Synthesis of 2-Chloro-6-ethoxy-4-formylphenol (Precursor)

The synthesis of the phenolic precursor is a critical first step. A plausible method involves the formylation of 2-chloro-6-ethoxyphenol. The Vilsmeier-Haack reaction or the Duff reaction are standard methods for the ortho- and para-formylation of phenols.

-

Reaction Setup: To a solution of 2-chloro-6-ethoxyphenol in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add the formylating agent. For a Vilsmeier-Haack reaction, this would be a pre-formed Vilsmeier reagent (from phosphorus oxychloride and dimethylformamide).

-

Reaction Conditions: The reaction is typically carried out at low temperatures (0 °C) initially, followed by warming to room temperature or gentle heating. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water or an aqueous base. The product is then extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel to yield 2-chloro-6-ethoxy-4-formylphenol.

Part 2: Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alcohol (or phenol) and an alkyl halide.[3][4]

-

Deprotonation of the Phenol: In a round-bottom flask, dissolve the synthesized 2-chloro-6-ethoxy-4-formylphenol in a suitable solvent such as acetone or ethanol. Add a base, such as anhydrous potassium carbonate or sodium hydroxide, to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

-

Addition of the Alkyl Halide: To the stirred suspension of the phenoxide, add ethyl chloroacetate dropwise.

-

Reaction Conditions: The reaction mixture is typically heated to reflux to drive the SN2 reaction to completion. Monitor the reaction progress by TLC.

-

Work-up and Ester Isolation: After the reaction is complete, cool the mixture and filter off the inorganic salts. The filtrate is concentrated under reduced pressure. The resulting crude ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate can be purified by column chromatography if necessary.

-

Hydrolysis of the Ester: The purified ester is then dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide). The mixture is stirred, often with gentle heating, to facilitate the hydrolysis of the ester to the carboxylate salt.

-

Acidification and Product Isolation: After the hydrolysis is complete, the solution is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2. The precipitated this compound is then collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system can be performed for further purification.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid O-H and C=O, aldehyde C=O, C-O-C ether linkage).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Activity and Mechanism of Action

While no specific biological activity has been reported for this compound, the bioactivity of the broader class of phenoxyacetic acid derivatives provides a strong basis for predicting its potential effects.

Herbicidal Activity

Chlorinated phenoxyacetic acid derivatives are well-known herbicides.[2] Their mechanism of action often involves mimicking the plant hormone auxin, leading to uncontrolled growth and ultimately death of the target plant.[5] The presence of the chloro group on the aromatic ring is a common feature in many commercial herbicides of this class. The specific substitution pattern of the target molecule suggests it could possess herbicidal properties.

Cytotoxicity and Potential Anticancer Activity

Studies on various substituted phenoxyacetic acids have revealed cytotoxic effects against different cancer cell lines.[1][6] The presence of chlorine atoms at the 2 and/or 4 positions of the phenoxyacetic acid ring has been shown to induce cytotoxicity and mutagenicity.[7] Given the 2-chloro substitution in the target molecule, it is plausible that it may exhibit cytotoxic properties. The mechanism could involve the induction of apoptosis or interference with cellular signaling pathways crucial for cancer cell proliferation.

Anti-inflammatory Activity

Some phenoxyacetic acid derivatives have been investigated for their anti-inflammatory properties.[1] This activity is often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). Further investigation would be required to determine if this compound possesses such activity.

Proposed Experimental Workflow for Biological Evaluation

Caption: A logical workflow for the biological evaluation of the target compound.

Safety and Handling

Based on the GHS hazard statements provided by chemical suppliers, this compound should be handled with care.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a molecule of interest due to its structural relationship to a broad class of biologically active compounds. While specific data on its synthesis and biological profile are currently limited in the public domain, this guide provides a robust framework for its investigation. The proposed synthetic route via Williamson ether synthesis is a well-established and reliable method. Based on the known structure-activity relationships of substituted phenoxyacetic acids, this compound warrants investigation for its potential herbicidal, cytotoxic, and anti-inflammatory properties. The experimental workflows outlined in this guide offer a clear path for researchers to elucidate the chemical and biological characteristics of this intriguing molecule.

References

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2024). Journal of Emerging Technologies and Innovative Research (JETIR). [Link]

-

Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2021). MDPI. [Link]

-

Venkov, P., Topashka-Ancheva, M., Georgieva, M., Alexieva, V., & Karanov, E. (2000). Genotoxic effect of substituted phenoxyacetic acids. Archives of Toxicology, 74(9), 560–566. [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

- EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.

-

rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d...]. MDPI. [Link]

-

The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]

-

Genotoxic effect of substituted phenoxyacetic acids. (2000). ResearchGate. [Link]

-

Syntheses and Selective Herbicidal Activities of Ethyl 2-[4-(6-Chloro-2-quinoxalinyloxy)phenoxy]propanoate and Its Related Compounds. SciSpace. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). MDPI. [Link]

-

Method for making a 2,6-dialkylphenol. European Patent Office. [Link]

-

Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. SciELO. [Link]

-

Williamson Ether Synthesis. Chemistry Steps. [Link]

-

Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3methylphenoxy) acetyl Amino Acids and Peptides. ResearchGate. [Link]

- CN102992982B - Synthesis method of p-hydroxybenzaldehyde.

-

Phenoxyaromatic Acid Analogues as Novel Radiotherapy Sensitizers: Design, Synthesis and Biological Evaluation. PubMed Central. [Link]

- CN102659536A - Method for synthesizing o-hydroxy phenyl ether.

-

Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. (2022). MDPI. [Link]

-

Experiment 06 Williamson Ether Synthesis. University of Wisconsin-River Falls. [Link]

-

Phenoxyacetic acid herbicides and chlorophenols and the etiology of lymphoma and soft-tissue neoplasms. PubMed. [Link]

-

Acetic acid, 2-(2-formylphenoxy)-. PubChem. [Link]

-

Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. (2021). MDPI. [Link]

-

Synthesis of 4-hydroxybenzaldehyde from phenol?. Sciencemadness.org. [Link]=9084)

Sources

An In-depth Technical Guide to (2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid: Molecular Structure, Synthesis, and Characterization

This guide provides a comprehensive technical overview of (2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid, a substituted phenoxyacetic acid derivative. This document is intended for researchers, scientists, and professionals in drug development and agrochemical research who require a detailed understanding of this compound's molecular structure, synthesis, and analytical characterization. The information presented herein is synthesized from established chemical principles and analogous compounds, providing a robust framework for its study and application.

Introduction and Chemical Identity

This compound belongs to the family of phenoxyacetic acids, a class of compounds with significant biological activities, most notably as auxinic herbicides.[1][2] The specific substitutions on the phenyl ring—a chloro group, an ethoxy group, and a formyl group—are expected to modulate its physicochemical properties and biological efficacy. Understanding the precise arrangement of these functional groups is paramount for predicting its behavior and potential applications.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 428836-03-7 |

| Molecular Formula | C₁₁H₁₁ClO₅ |

| Molecular Weight | 258.66 g/mol |

| Canonical SMILES | CCOC1=C(C=C(C=C1Cl)C=O)OCC(=O)O |

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is characterized by a central benzene ring with five substituents. The spatial arrangement of these groups dictates the molecule's polarity, reactivity, and potential for intermolecular interactions.

Experimental Protocol:

-

Deprotonation of the Phenol: In a round-bottom flask, dissolve the starting phenol, 4-hydroxy-3-chloro-5-ethoxybenzaldehyde, in a suitable solvent such as water or dimethylformamide (DMF). [3][4]Add a stoichiometric amount of a strong base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution. [5]Stir the mixture at room temperature to facilitate the formation of the phenoxide salt.

-

Nucleophilic Substitution: To the phenoxide solution, add chloroacetic acid. [3]The reaction mixture is then heated to a temperature between 80-100°C and refluxed for several hours to ensure the completion of the reaction. [3][5]3. Work-up and Purification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude product. The solid is then collected by vacuum filtration and washed with cold water. [3]Recrystallization from a suitable solvent system, such as ethanol/water, will yield the purified this compound.

Structural Characterization and Analytical Data

Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic techniques. Based on analogous structures, the following spectral characteristics are anticipated. [6][7][8][9][10][11][12][13][14][15][16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the methylene protons of the acetic acid moiety, and the ethoxy group's ethyl protons. The chemical shifts and coupling patterns will be indicative of their positions on the substituted ring.

-

¹³C NMR: The carbon NMR will display unique resonances for each carbon atom in the molecule, including the carbonyl carbons of the aldehyde and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the ethoxy and acetic acid groups.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 110 - 160 |

| Aldehyde CHO | 9.5 - 10.5 | 185 - 195 |

| O-CH₂-COOH | 4.5 - 5.0 | 65 - 75 |

| COOH | 10.0 - 13.0 (broad) | 170 - 180 |

| O-CH₂-CH₃ | 3.9 - 4.2 (quartet) | 60 - 70 |

| O-CH₂-CH₃ | 1.3 - 1.5 (triplet) | 14 - 16 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. [18][19]

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 |

| C=O stretch (Aldehyde) | 1680 - 1700 |

| C-O stretch (Ether) | 1200 - 1300 |

| C-Cl stretch | 600 - 800 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information. [15][20]The presence of chlorine will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2).

Potential Applications and Biological Activity

Derivatives of phenoxyacetic acid are well-established as herbicides. [1][2]They function as synthetic auxins, leading to uncontrolled growth and eventual death in susceptible plants, particularly broadleaf weeds. [21]The specific combination of substituents in this compound may confer unique selectivity and potency.

Recent studies have also explored the use of phenoxyacetic acid derivatives as chemical elicitors to induce defense responses in plants against insect herbivores. [22]The formyl group, in particular, can serve as a reactive handle for the synthesis of more complex molecules, such as Schiff bases, which have been investigated for their antimicrobial and other biological activities. [23][24]

Safety and Handling

Substituted phenoxyacetic acids should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [25][26][27][28]Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of skin or eye contact, the affected area should be flushed immediately with copious amounts of water. [27]

Conclusion

This compound is a multifaceted molecule with potential applications in agrochemical and pharmaceutical research. Its synthesis via the Williamson ether synthesis is a well-established and reliable method. The analytical techniques outlined in this guide provide a clear pathway for its characterization and quality control. Further investigation into its biological activities is warranted to fully explore its potential.

References

-

Wikipedia. Phenoxy herbicide. [Link]

-

Ciszkowicz, E., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 22(8), 3965. [Link]

-

Ciszkowicz, E., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. National Institutes of Health. [Link]

-

Williamson Ether Synthesis. University of Colorado Boulder. [Link]

-

Kubiak-Bem, A., & Haliński, Ł. P. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub. [Link]

-

de Souza, A. C. C., et al. (2021). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. SciELO. [Link]

-

Singh, R., et al. (2016). Molecular Structure, Experimental and Theoretical Spectroscopic Studies and Quantum Chemical Calculation of Phenoxyacetic Acid and Its P-Chloro Derivative. Oriental Journal of Chemistry, 32(1), 359-371. [Link]

-

Weintraub, R. L., Brown, J. W., & Throne, J. A. (1954). Herbicidal Activity, Relation Between Molecular Structure and Physiological Activity of Plant Growth Regulators II. Formative Activity of Phenoxyacetic Acids. Journal of Agricultural and Food Chemistry, 2(19), 996-999. [Link]

-

Williamson Ether Synthesis. University of Wisconsin-Madison. [Link]

-

PubChem. 4-Ethoxybenzaldehyde. [Link]

-

O'Keeffe, M., et al. (2013). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. International Journal of Environmental Research and Public Health, 10(9), 4386-4403. [Link]

-

ResearchGate. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. [Link]

-

Williamson Ether Synthesis. Utah Tech University. [Link]

-

Li, X., et al. (2023). Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera. International Journal of Molecular Sciences, 24(21), 15809. [Link]

-

Williamson Ether Synthesis. University of Massachusetts Boston. [Link]

-

ResearchGate. 1H NMR spectrum of oligomeric 2,4-dichlorophenoxy)acetyl-(R,S)-3-hydroxybutyric acid oligomers. [Link]

-

NIST. ortho-Formylphenoxyacetic acid. [Link]

-

MassBank. Phenoxyacetic acid derivatives. [Link]

-

SpectraBase. o-Ethoxybenzaldehyde - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. Phenoxyacetic acid. [Link]

-

JETIR. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

-

Taylor & Francis Online. Chlorophenoxy herbicides – Knowledge and References. [Link]

-

Loba Chemie. PHENOXYACETIC ACID FOR SYNTHESIS Safety Data Sheet. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Phenoxyacetic acid, 98+%. [Link]

-

ResearchGate. The infrared spectra of 2-(4-acetylphenoxy)acetic acid and the complex (1). [Link]

-

The Human Metabolome Database. Showing metabocard for Phenoxyacetic acid (HMDB0031609). [Link]

-

LookChem. Cas 94-71-3,2-Ethoxyphenol. [Link]

-

NIST. Acetic acid, phenoxy-. [Link]

-

IARC Publications. 2,4-DICHLOROPHENOXYACETIC ACID. [Link]

-

ResearchGate. (PDF) Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes. [Link]

-

YouTube. Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). [Link]

-

University of California, Los Angeles. Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. (PDF) Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes. [Link]

Sources

- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 2. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. jk-sci.com [jk-sci.com]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. 2-Ethoxybenzaldehyde(613-69-4) 13C NMR [m.chemicalbook.com]

- 7. 2-Chlorophenoxyacetic acid(614-61-9) 1H NMR spectrum [chemicalbook.com]

- 8. 4-Ethoxybenzaldehyde(10031-82-0) 13C NMR [m.chemicalbook.com]

- 9. 2,4-Dichlorophenoxyacetic acid(94-75-7) 1H NMR spectrum [chemicalbook.com]

- 10. 4-Chlorophenoxyacetic acid(122-88-3) 1H NMR spectrum [chemicalbook.com]

- 11. 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

- 13. ortho-Formylphenoxyacetic acid [webbook.nist.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Phenoxyacetic acid(122-59-8) IR Spectrum [chemicalbook.com]

- 17. Acetic acid, phenoxy- [webbook.nist.gov]

- 18. youtube.com [youtube.com]

- 19. uanlch.vscht.cz [uanlch.vscht.cz]

- 20. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. datasheets.scbt.com [datasheets.scbt.com]

- 26. lobachemie.com [lobachemie.com]

- 27. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 28. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to (2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of (2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid, a substituted phenoxyacetic acid with potential applications in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into its synthesis, potential reactivity, and context within the broader landscape of drug discovery.

Compound Identification and Structure

This compound is a poly-substituted aromatic compound featuring a central phenoxyacetic acid core. This structural motif is a recognized pharmacophore, present in numerous classes of therapeutic agents, including anti-inflammatory, antibacterial, and antihypertensive drugs.[1] The substituents—a chloro group, an ethoxy group, and a formyl group—are strategically positioned on the phenyl ring, suggesting a molecule designed for specific steric and electronic interactions with biological targets.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 428836-03-7[2][3] |

| Molecular Formula | C₁₁H₁₁ClO₅[2][3] |

| Molecular Weight | 258.66 g/mol [2][3] |

| SMILES | O=C(O)COC1=C(OCC)C=C(C=O)C=C1Cl[2] |

| InChI Key | XHFZCETYAOULCG-UHFFFAOYSA-N |

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available in peer-reviewed literature. However, based on its structure and data from suppliers, the following can be stated:

| Property | Value/Information | Source |

| Physical Form | Powder | |

| Melting Point | No data available | [4] |

| Boiling Point | No data available | [4] |

| Solubility | No data available | [4] |

| Storage | Store at room temperature |

Expert Insight: The presence of the carboxylic acid group suggests that the compound will exhibit acidic properties and is likely soluble in alkaline aqueous solutions and polar organic solvents. The aromatic ring and chloro-substituent contribute to its lipophilicity. The lack of publicly available data underscores the novelty of this specific molecule and highlights an opportunity for further characterization studies.

Synthesis and Mechanistic Considerations

The proposed synthesis would logically start from a substituted phenol, which itself can be derived from commercially available precursors such as ethyl vanillin.[3]

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on established chemical principles for the synthesis of analogous phenoxyacetic acids.[7][8][9]

Part A: Chlorination of 3-Ethoxy-4-hydroxybenzaldehyde

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or glacial acetic acid).

-

Chlorination: Cool the solution in an ice bath. Slowly add a solution of a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) (1.1 equivalents), dropwise via the addition funnel. Causality: The ortho-position to the hydroxyl group is activated towards electrophilic substitution. The chloro group is directed to this position. Careful, slow addition at low temperature is crucial to control the exothermicity of the reaction and minimize side-product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chlorinated intermediate. Purification can be achieved by column chromatography.

Part B: Williamson Ether Synthesis

-

Formation of the Phenoxide: Dissolve the purified 2-chloro-5-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF. Add a base, for instance, anhydrous potassium carbonate (K₂CO₃) (2-3 equivalents). Causality: The base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide ion, which is essential for the subsequent SN2 reaction.

-

Alkylation: To the stirred suspension, add an alkylating agent like ethyl bromoacetate (1.2 equivalents). Heat the mixture to reflux (typically 60-80 °C) for 4-6 hours. Monitor the reaction by TLC. Causality: The phenoxide attacks the electrophilic carbon of the ethyl bromoacetate, displacing the bromide leaving group to form the ether linkage.

-

Hydrolysis: After cooling, add an aqueous solution of a strong base (e.g., NaOH) and stir at room temperature for 1-2 hours to hydrolyze the ester to the carboxylic acid.

-

Isolation and Purification: Dilute the reaction mixture with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material. Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of approximately 2. The desired product, this compound, should precipitate. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Potential Applications in Drug Development

The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry.[1] Its derivatives have been investigated for a wide range of biological activities.

-

Anti-inflammatory and Antiepileptic Potential: The core structure is known to be a versatile pharmacophore for designing multifunctional therapeutic agents. Recent studies have focused on developing phenoxyacetic acid derivatives as potent COX-2 inhibitors, which can reduce neuroinflammation, a key factor in seizure onset and progression.[10]

-

Antimicrobial and Anticancer Activity: The broader class of phenoxyacetic acids has demonstrated potential as antibacterial, antifungal, and anticancer agents.[1][11] The specific substitution pattern of this compound, with its combination of electron-withdrawing and donating groups, could modulate these activities. The formyl group, in particular, offers a reactive handle for the synthesis of further derivatives, such as Schiff bases or hydrazones, which are common strategies in the development of novel therapeutic candidates.

Analytical Characterization

While specific spectral data for this compound is not publicly available, a suite of standard analytical techniques would be employed for its characterization. Vendors of this compound may provide analytical data upon request.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be essential to confirm the proposed structure. Expected signals in the ¹H NMR would include aromatic protons, a singlet for the methylene protons of the acetic acid moiety, a quartet and a triplet for the ethoxy group, a singlet for the aldehyde proton, and a singlet for the carboxylic acid proton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and the aldehyde, and C-O stretching of the ether linkages.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the synthesized compound. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier would be a suitable starting point for analysis.[12]

Safety and Handling

A comprehensive, peer-reviewed safety data sheet (SDS) with detailed toxicological information for this compound is not publicly available. A supplier's SDS indicates no available data for GHS hazard classification.[4] Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical entity of unknown toxicity.

General Laboratory Safety Precautions:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[4]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant interest due to its structural similarity to biologically active molecules. While there is a notable lack of publicly available experimental data for this specific molecule, its synthesis is achievable through established organic chemistry reactions. The presence of multiple functional groups offers opportunities for further chemical modification, making it a valuable building block for the synthesis of new chemical entities with potential therapeutic applications. Further research is warranted to fully characterize its physicochemical properties, biological activity, and safety profile.

References

-

Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

El-Gohary, N. M., et al. (2025). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PubMed Central. Retrieved from [Link]

-

University of Massachusetts. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

MDPI. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Acetic acid, (2-formylphenoxy)-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). coumarone. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]Fall2011/Labs/06-Williamson/Williamson_procedure.pdf)

Sources

- 1. jetir.org [jetir.org]

- 2. 428836-03-7|2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid|BLD Pharm [bldpharm.com]

- 3. ethyl vanillate suppliers USA [americanchemicalsuppliers.com]

- 4. zycz.cato-chem.com [zycz.cato-chem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. rsc.org [rsc.org]

- 8. The Williamson Ether Synthesis [cs.gordon.edu]

- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 10. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Acetic acid, (2-formylphenoxy)- | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Synthesis of (2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid

Introduction

(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid is a bespoke chemical entity with significant potential in the fields of medicinal chemistry and materials science. Its unique trifunctionalized aromatic core, featuring a chloro, an ethoxy, and a formylphenoxyacetic acid moiety, presents a versatile scaffold for the development of novel therapeutic agents and functional materials. The strategic placement of these functional groups allows for a multitude of subsequent chemical modifications, making it a valuable intermediate in multi-step synthetic campaigns. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each synthetic step, providing detailed, field-proven protocols and explaining the causality behind critical experimental choices.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The core of this strategy lies in the late-stage introduction of the acetic acid side chain via a Williamson ether synthesis. This disconnection simplifies the synthesis to a key intermediate, a substituted p-hydroxybenzaldehyde. This key intermediate, 2-chloro-6-ethoxy-4-hydroxybenzaldehyde , can then be envisioned to arise from the formylation of a corresponding substituted phenol.

Our proposed forward synthesis, therefore, is a two-stage process:

-

Stage 1: Formylation of 3-Chloro-5-ethoxyphenol. This step involves the regioselective introduction of a formyl group onto the phenol ring to yield the key intermediate, 2-chloro-6-ethoxy-4-hydroxybenzaldehyde.

-

Stage 2: Williamson Ether Synthesis. The synthesized p-hydroxybenzaldehyde intermediate is then O-alkylated with an acetic acid equivalent to afford the final product, this compound.

This strategic approach is depicted in the workflow diagram below:

Caption: Overall two-stage synthetic workflow.

Stage 1: Synthesis of 2-Chloro-6-ethoxy-4-hydroxybenzaldehyde

The successful synthesis of the target molecule hinges on the efficient and regioselective preparation of the key intermediate, 2-chloro-6-ethoxy-4-hydroxybenzaldehyde. The starting material for this stage is 3-chloro-5-ethoxyphenol.

Choice of Formylation Reaction: The Vilsmeier-Haack Reaction

Several methods exist for the formylation of phenols, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions.[1][2][3] For this particular substrate, the Vilsmeier-Haack reaction is the method of choice. This is due to its high efficiency with electron-rich aromatic compounds and its generally milder conditions compared to alternatives.[4] The Vilsmeier reagent, a chloromethyliminium salt, is a relatively weak electrophile, which enhances the regioselectivity of the formylation.[5]

In the case of 3-chloro-5-ethoxyphenol, the hydroxyl and ethoxy groups are both strongly activating and ortho-, para-directing. The chloro group is deactivating but also ortho-, para-directing. The formylation is expected to occur at the position para to the strongly activating hydroxyl group, which is also the least sterically hindered position, leading to the desired 4-formyl product.

Caption: Vilsmeier-Haack reaction pathway.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (molar equivalents) | Quantity |

| 3-Chloro-5-ethoxyphenol | 172.61 | 1.0 | 17.26 g |

| N,N-Dimethylformamide (DMF) | 73.09 | 5.0 | 36.55 g |

| Phosphorus oxychloride (POCl₃) | 153.33 | 1.5 | 23.00 g |

| Dichloromethane (DCM) | 84.93 | - | 200 mL |

| Sodium acetate | 82.03 | - | As needed |

| Water | 18.02 | - | As needed |

| Ethyl acetate | 88.11 | - | As needed |

| Brine | - | - | As needed |

| Anhydrous sodium sulfate | 142.04 | - | As needed |

Procedure:

-

To a stirred solution of 3-chloro-5-ethoxyphenol (1.0 eq) in N,N-dimethylformamide (5.0 eq) and dichloromethane (200 mL) in a three-necked flask equipped with a dropping funnel and a condenser, cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.5 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate until the pH is neutral.

-

Extract the mixture with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-chloro-6-ethoxy-4-hydroxybenzaldehyde.

Stage 2: Synthesis of this compound

The final step in the synthesis is the O-alkylation of the phenolic hydroxyl group of 2-chloro-6-ethoxy-4-hydroxybenzaldehyde with an acetic acid moiety. This is achieved through the classic Williamson ether synthesis.[1]

Reaction Rationale and Optimization

The Williamson ether synthesis is a robust and versatile method for forming ethers.[6] The reaction proceeds via an S_N2 mechanism where a phenoxide, formed by deprotonating the phenol with a suitable base, acts as a nucleophile and attacks an alkyl halide.[7] To synthesize the target carboxylic acid, we will use an ester of a haloacetic acid, such as ethyl chloroacetate, followed by hydrolysis of the resulting ester. Using the ester prevents the acidic proton of chloroacetic acid from interfering with the basic conditions of the reaction.

Key considerations for this step include the choice of base and solvent. A moderately strong base like potassium carbonate is sufficient to deprotonate the phenol without causing significant side reactions.[8] Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are ideal as they effectively solvate the cation of the base and do not participate in the reaction.[9]

Caption: Williamson ether synthesis pathway.

Experimental Protocol: Williamson Ether Synthesis and Hydrolysis

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (molar equivalents) |

| 2-Chloro-6-ethoxy-4-hydroxybenzaldehyde | 200.62 | 1.0 |

| Ethyl chloroacetate | 122.55 | 1.2 |

| Anhydrous potassium carbonate (K₂CO₃) | 138.21 | 1.5 |

| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | - |

| Sodium hydroxide (NaOH) | 40.00 | 2.0 |

| Hydrochloric acid (HCl), concentrated | 36.46 | - |

| Ethyl acetate | 88.11 | - |

| Water | 18.02 | - |

Procedure:

-

To a solution of 2-chloro-6-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to 80 °C and maintain for 3-5 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate.

-

Dissolve the crude ester in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.[10]

Conclusion

The synthesis of this compound has been successfully outlined through a reliable and efficient two-stage pathway. The strategic use of a Vilsmeier-Haack formylation followed by a Williamson ether synthesis provides a logical and scalable route to this valuable chemical intermediate. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals in their synthetic endeavors, facilitating the exploration of the chemical space around this versatile scaffold.

References

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link][4]

-

Chem-Station International Edition. Williamson Ether Synthesis. [Link][6]

-

Wikipedia. Duff reaction. [Link]

-

Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central. [Link][11]

-

Name Reactions in Organic Synthesis. Williamson Ether Synthesis. [Link][1]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link][12]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)malonaldehyde and its reactivity. International Journal of Industrial Chemistry. [Link][13]

-

A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. [Link][15]

-

Can anyone help me with a Williamson ether synthesis? ResearchGate. [Link][8]

-

Wikipedia. Reimer–Tiemann reaction. [Link]

-

Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI. [Link][17]

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SpringerLink. [Link][19]

-

NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. BYJU'S. [Link][21]

-

What is the reaction between aqueous NaOH and benzene to form sodium phenoxide? Quora. [Link][22]

Sources

- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. 3-Chloro-5-ethylphenol | C8H9ClO | CID 58182357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The Williamson Ether Synthesis [cs.gordon.edu]

- 11. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpcbs.com [ijpcbs.com]

- 13. growingscience.com [growingscience.com]

- 14. 3-Chloro-5-methoxyphenol | SIELC Technologies [sielc.com]

- 15. ajrconline.org [ajrconline.org]

- 16. 001chemical.com [001chemical.com]

- 17. mdpi.com [mdpi.com]

- 18. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 19. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemicalpoint.eu [chemicalpoint.eu]

- 21. byjus.com [byjus.com]

- 22. quora.com [quora.com]

(2-Chloro-6-ethoxy-4-formylphenoxy)acetic Acid: A Technical Guide for its Role as a Herbicide Intermediate

Introduction

(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid, a specialized organic molecule, holds a significant position in the synthesis of advanced agrochemicals. As a tailored intermediate, its unique structural components—a chlorinated and ethoxylated phenol bearing a formyl group, linked to an acetic acid moiety—are designed to be precursors for potent auxin-mimic herbicides. This guide provides an in-depth exploration of its synthesis, chemical properties, and the mechanistic basis for its utility in developing next-generation herbicidal agents. It is intended for an audience of researchers, chemists, and professionals in the agrochemical and drug development sectors who require a deep technical understanding of this compound.

Chemical Profile and Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its handling, reaction optimization, and for predicting its behavior in biological systems.

| Property | Value | Source/Method |

| CAS Number | 428836-03-7 | Chemical Abstract Service[1][2][3] |

| Molecular Formula | C₁₁H₁₁ClO₅ | Calculated |

| Molecular Weight | 258.66 g/mol | Calculated |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents like ethanol, ether, and acetone. | Inferred from phenoxyacetic acid properties[4] |

| pKa | Estimated to be around 3-4 | Inferred from phenoxyacetic acid pKa of 3.7[4] |

Strategic Synthesis Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following proposed pathway is based on established and fundamental organic reactions.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are representative methods for the key transformations in the synthesis of this compound, based on analogous and well-established procedures.

Step 1: Synthesis of 2-Ethoxyphenol

This step involves the selective mono-etherification of a starting phenol, such as catechol.

-

Reaction: Catechol is reacted with an ethylating agent like diethyl carbonate in the presence of a suitable catalyst.[5]

-

Rationale: The use of a catalyst and controlled stoichiometry favors the formation of the mono-ethoxylated product over the di-ethoxylated byproduct.[5]

-

Procedure:

-

To a reaction vessel, add catechol and a suitable solvent.

-

Add the catalyst (e.g., activated carbon-supported phosphoric acid).[5]

-

Add diethyl carbonate dropwise while maintaining the reaction temperature.[5]

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the catalyst is filtered off, and the product is purified by distillation.

-

Step 2: Ortho-Formylation of Phenols (Reimer-Tiemann Reaction)

The introduction of the formyl group at the ortho position of the phenolic hydroxyl group is a critical step. The Reimer-Tiemann reaction is a classic method for this transformation.

-

Reaction: A phenol is treated with chloroform in a basic solution.[6][7]

-

Mechanism: The reaction proceeds through the formation of dichlorocarbene (:CCl₂) as the electrophile, which then attacks the electron-rich phenoxide ring, preferentially at the ortho position.[6][7]

-

Procedure:

-

Dissolve the substituted phenol in an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Add chloroform to the solution and heat the mixture with vigorous stirring.

-

After the reaction is complete, cool the mixture and acidify to precipitate the product.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 3: Williamson Ether Synthesis

This final step introduces the acetic acid moiety to the phenolic oxygen.[8][9][10]

-

Reaction: The substituted phenol is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alpha-halo acid.[10]

-

Mechanism: This is a classic Sₙ2 reaction. The phenoxide ion attacks the electrophilic carbon of chloroacetic acid, leading to the formation of an ether linkage.[9][10]

-

Procedure:

-

Dissolve the formylated phenol in a suitable solvent (e.g., water, ethanol).

-

Add a stoichiometric amount of a strong base (e.g., sodium hydroxide) to form the sodium phenoxide salt.

-

Slowly add a solution of chloroacetic acid, also neutralized with a base to form sodium chloroacetate.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC or HPLC.

-

After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the final product.

-

The crude this compound is then collected by filtration, washed with water, and can be further purified by recrystallization.

-

Mechanism of Action as a Herbicide Intermediate

This compound serves as a precursor to herbicides that function as synthetic auxins.[11][12] Natural auxins, such as indole-3-acetic acid (IAA), are plant hormones that regulate various growth processes.[12] Synthetic auxin herbicides mimic IAA, but are more resistant to degradation by the plant, leading to uncontrolled growth and ultimately, plant death.[12]

The herbicidal activity of phenoxyacetic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[11][13][14] The chlorine atom and the ethoxy group in the target molecule are crucial for its biological activity and selectivity.[11]

Caption: Simplified mechanism of action for auxin-mimic herbicides.

Structure-Activity Relationship (SAR)

The specific substitution pattern of this compound is designed to optimize its herbicidal efficacy.

-

Phenoxyacetic Acid Core: This is the fundamental scaffold that mimics the natural auxin, indole-3-acetic acid.[13]

-

Chlorine Atom: The presence of chlorine at the ortho position can influence the molecule's electronic properties and its binding affinity to the auxin receptors. Halogen substitution is a common strategy to enhance herbicidal activity in this class of compounds.[11][14]

-

Ethoxy Group: The ethoxy group at the other ortho position can affect the lipophilicity of the molecule, which in turn influences its uptake and transport within the plant.

-

Formyl Group: The formyl group at the para position is a key reactive handle. It can be further modified in subsequent synthetic steps to generate a diverse library of final herbicidal products with varied spectra of activity.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. Expected proton signals would include those for the aromatic protons, the ethoxy group, the formyl proton, and the methylene protons of the acetic acid moiety.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the aldehyde C=O stretch, and the aromatic C-H and C=C bonds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the final product and for monitoring the progress of the synthesis reactions.

Conclusion and Future Perspectives

This compound is a strategically designed intermediate with significant potential in the development of new herbicidal agents. Its synthesis, while multi-stepped, relies on well-understood and scalable organic reactions. The specific substitution pattern of this molecule provides a foundation for creating derivatives with potentially enhanced efficacy and selectivity, operating through the established mechanism of auxin mimicry.

For researchers and professionals in the agrochemical industry, this intermediate represents a valuable building block. Future work should focus on the synthesis of a diverse range of final herbicide candidates from this intermediate and the subsequent evaluation of their biological activity against a spectrum of weed species. Such studies will be instrumental in unlocking the full potential of this compound in the ongoing effort to develop more effective and sustainable solutions for global food production.

References

-

Kubiak-Tomaszewska, G., et al. (2020). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 25(23), 5648. Available at: [Link]

-

ResearchGate. (n.d.). Physical and chemical properties of phenoxyacetic acid herbicides. Available at: [Link]

-

Wikipedia. (2023). Phenoxyacetic acid. Available at: [Link]

-

MySkinRecipes. (n.d.). Phenoxyacetic Acid Derivatives for Herbicides. Available at: [Link]

-

Arctom. (n.d.). This compound. Available at: [Link]

-

MySkinRecipes. (n.d.). Phenoxyacetic Acid Derivatives. Available at: [Link]

-

Chemexpress. (n.d.). This compound. Available at: [Link]

- Google Patents. (1979). Phenoxyacetic acid derivatives, process for their preparation and their application as herbicides.

-

ResearchGate. (2020). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Available at: [Link]

-

Yu, H., et al. (2021). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. Scientific Reports, 11(1), 1-11. Available at: [Link]

-

Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–413. Available at: [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

-

Wikipedia. (2023). Williamson ether synthesis. Available at: [Link]

-

Organic Syntheses. (n.d.). ortho-Formylation of phenols. Available at: [Link]

-

Organic Syntheses. (2012). Recent applications of the ortho-formylation of phenols. Organic Syntheses, 89, 220-227. Available at: [Link]

-

Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Available at: [Link]

-

ResearchGate. (2019). Efficacy Comparison of Some New Natural-Product Herbicides for Weed Control at Two Growth Stages. Available at: [Link]

-

MDPI. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid. Molbank, 2022(3), M1410. Available at: [Link]

-

LookChem. (n.d.). 2-Ethoxyphenol. Available at: [Link]

-

ResearchGate. (2022). Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes. Available at: [Link]

-

Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Available at: [Link]

-

ResearchGate. (2025). Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Available at: [Link]

-

Zameer, S., et al. (2018). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. Environment International, 111, 322-331. Available at: [Link]

- Google Patents. (n.d.). Method for synthesizing o-hydroxy phenyl ether.

-

Organic Syntheses. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Available at: [Link]

-

ResearchGate. (2018). herbicidal efficacy of acetic acid and citric acid base on broad leaf weeds of medicinal crops fields. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. Available at: [Link]

-

ResearchGate. (2020). Effectiveness of Acetic Acid-Based Natural Herbicide Combined with Glufosinate for Annual Broadleaf Weed Control. Available at: [Link]

-

PubChem. (n.d.). Acetic acid, 2-(2-formylphenoxy)-. Available at: [Link]

- Google Patents. (2001). Method for producing 2-alkyl-3-chlorophenols.

-

ResearchGate. (2013). Benefits of a 2,4-D Acid Herbicide Formulation. Available at: [Link]

- Google Patents. (2016). Preparation process of 2-chloro-6-fluoroaniline.

Sources

- 1. Buy Online CAS Number 428836-03-7 - TRC - this compound | LGC Standards [lgcstandards.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 428836-03-7|2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid|BLD Pharm [bldpharm.com]

- 4. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 5. CN102659536A - Method for synthesizing o-hydroxy phenyl ether - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Aryloxyphenoxypropionate herbicide synthesis precursor

An In-Depth Technical Guide to the Synthesis of Core Precursors for Aryloxyphenoxypropionate (AOPP) Herbicides

Introduction: The Molecular Logic of AOPP Herbicides

Aryloxyphenoxypropionate (AOPP) herbicides, colloquially known as "fops," represent a significant class of selective, post-emergence herbicides that are indispensable for controlling grass weeds in broadleaf crops.[1] Their biochemical mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway of gramineous plants.[1][2] This targeted inhibition effectively halts the production of lipids essential for cell membrane formation and growth, leading to weed death.

A defining feature of AOPP herbicides is their chirality. The herbicidal activity is almost exclusively associated with the (R)-enantiomer, which is the stereoisomer that correctly binds to the ACCase enzyme.[1][3] The (S)-enantiomer is largely inactive. This stereospecificity dictates that the synthesis of these herbicides is not merely a matter of assembling the correct atoms, but of doing so with precise three-dimensional control. This guide provides a detailed examination of the synthesis of the foundational precursors required to construct these potent and selective agrochemicals, with a focus on the chemical strategies employed to establish the crucial (R)-configuration.

Deconstructing the AOPP Pharmacophore: The Core Precursors

The molecular architecture of most AOPP herbicides can be dissected into two primary building blocks or precursors. The strategic synthesis of these precursors is the cornerstone of efficient and stereoselective production.

-

The Chiral Core (Precursor A): This is typically an (R)-2-(4-hydroxyphenoxy)propanoic acid or its corresponding ester. This component contains the vital chiral center and the phenoxypropionate moiety that is fundamental to the herbicide's interaction with the ACCase enzyme.

-

The Aryl/Heteroaryl Moiety (Precursor B): This is a variable, often halogenated, aromatic or heterocyclic ring system. This part of the molecule is coupled to the chiral core and significantly influences the herbicide's spectrum of activity, selectivity, and physical properties. Examples include substituted quinoxalines (for quizalofop) or pyridines (for haloxyfop).[4][5]

The overall synthetic strategy involves the preparation of these two precursors followed by their coupling, typically via a nucleophilic aromatic substitution or a second etherification reaction.

Caption: Synthetic workflow for (R)-2-(4-hydroxyphenoxy)propanoic acid from L-(S)-Lactic Acid.

Step 1 & 2: Activation of the Hydroxyl Group

The hydroxyl group of lactic acid is a poor leaving group. To facilitate the crucial nucleophilic substitution, it must first be converted into a group that readily departs, such as a sulfonate ester (e.g., tosylate or mesylate). This is typically performed on the ethyl ester of lactic acid to protect the carboxylic acid.

-

Causality: The esterification of lactic acid prevents the acidic proton of the carboxyl group from interfering with the basic conditions used in the subsequent sulfonylation and etherification steps. The sulfonylation with an agent like p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine) transforms the -OH group into a tosylate (-OTs), an excellent leaving group, thereby "activating" the molecule for the S(_N)2 reaction. [6]

Step 3: The Stereochemical Keystone - Williamson Ether Synthesis

This step is the heart of the synthesis, where the ether linkage is formed and the stereochemistry is set. The activated intermediate, ethyl (S)-2-(tosyloxy)propanoate, is reacted with the sodium salt of hydroquinone (hydroquinone mono-sodium salt).

-

Mechanism & Trustworthiness: This reaction proceeds via the well-established Williamson ether synthesis, a classic S(_N)2 mechanism. [7][8]The phenoxide ion acts as a nucleophile, attacking the carbon atom bearing the tosylate leaving group from the side opposite to the leaving group. This "backside attack" forces an inversion of the stereocenter, converting the (S)-configuration of the starting material into the desired (R)-configuration in the product. [6][7]The reliability of this inversion is a cornerstone of stereoselective synthesis, making the protocol self-validating in its stereochemical outcome.

Step 4: Final Deprotection

The final step is the hydrolysis of the ethyl ester back to the carboxylic acid. This is typically achieved under acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to yield the final product directly upon workup. [9]

Experimental Protocol: Synthesis of (R)-(+)-2-(4-hydroxyphenoxy)propanoic acid

The following protocol is a synthesized representation based on established methodologies. [6] Materials: L-Ethyl lactate, p-toluenesulfonyl chloride (TsCl), triethylamine (Et(_3)N), hydroquinone, sodium hydroxide (NaOH), diethyl ether, hydrochloric acid (HCl), water, anhydrous magnesium sulfate.

Protocol:

-

Sulfonylation:

-

To a stirred solution of L-ethyl lactate (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add p-toluenesulfonyl chloride (1.0 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir for 5 hours at 0 °C. [6] * Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl S-(-)-2-(p-toluenesulfonyloxy)propionate.

-

-

Etherification & Hydrolysis:

-

In a separate flask, dissolve hydroquinone (1.2 eq) in water. Add a solution of sodium hydroxide to form the monosodium salt.

-

Add the ethyl S-(-)-2-(p-toluenesulfonyloxy)propionate (1.0 eq) to the hydroquinone solution under a nitrogen atmosphere.

-

Heat the mixture to 30 °C and stir for 6 hours. [6] * After the reaction, cool the mixture and acidify with concentrated HCl to pH 1-2 to precipitate the product and hydrolyze the ester in one pot.

-

Filter the resulting solid, wash with cold water, and recrystallize from water to obtain pure (R)-(+)-2-(4-hydroxyphenoxy)propanoic acid.

-

| Step | Key Reagents | Molar Ratio (to Lactate) | Temp (°C) | Time (h) | Typical Yield (%) |

| Sulfonylation | L-Ethyl lactate, TsCl, Et(_3)N | 1 : 1 : 1.2 | 0 | 5 | ~96% [6] |

| Etherification | Tosylate, Hydroquinone | 1 : 1.2 | 30 | 6 | ~75% (overall) [6] |

| Hydrolysis | HCl | Catalytic | Reflux | 2 | >90% [9] |

Assembly of the Final Herbicide: Coupling Precursors

With the chiral core (Precursor A) in hand, the final step is to couple it with the desired aryl/heteroaryl moiety (Precursor B). The specific reaction depends on the target herbicide.

Example: Synthesis of a Haloxyfop Precursor

Haloxyfop contains a 3-chloro-5-(trifluoromethyl)-2-pyridyloxy group. [3]The final coupling step involves reacting the methyl ester of our synthesized (R)-2-(4-hydroxyphenoxy)propanoic acid with 2,3-dichloro-5-trifluoromethylpyridine.

-

Reaction: Nucleophilic Aromatic Substitution

-

Explanation: The phenoxide, generated by treating (R)-methyl-2-(4-hydroxyphenoxy)propanoate with a base like potassium carbonate, acts as a nucleophile. It attacks the C2 position of the pyridine ring, displacing one of the chlorine atoms. The chlorine at C2 is more activated towards nucleophilic substitution than the one at C3. This reaction is typically carried out in a polar aprotic solvent like dimethylacetamide (DMAC) at elevated temperatures. [4]

Caption: Final coupling step in the synthesis of Haloxyfop-R-methyl.

This final coupling yields the active herbicide ester, which is readily absorbed by the target weed. Inside the plant, the ester is rapidly hydrolyzed to the active carboxylic acid, which then proceeds to inhibit the ACCase enzyme. [3]

Conclusion

The synthesis of precursors for aryloxyphenoxypropionate herbicides is a compelling example of applied organic chemistry where stereochemical control is paramount. By understanding the underlying principles of reactions like the Williamson ether synthesis and nucleophilic aromatic substitution, chemists can rationally design and execute efficient syntheses of these complex and economically important molecules. The key to success lies in the strategic activation of functional groups and the exploitation of stereospecific reactions to build the chiral core with the correct absolute configuration, ensuring potent and selective herbicidal activity in the final product.

References

-

Liu, X. H., et al. (2017). Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds. Pest Manage. Sci., 73, 1900. Available at: [Link]

- CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.

-

Dissertation. (Year not available). Process of synthesis of chiral intermediates for herbicides propaquizafop. Available at: [Link]

- CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.

-

AERU, University of Hertfordshire. Haloxyfop (Ref: DOWCO 453). Available at: [Link]

-

ResearchGate. Phenoxypropionate herbicides examples with chiral center and R-configuration. Available at: [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

- CN106432109A - Preparation method of quizalofop-P-ethyl.

-

MDPI. (2022). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Molecules, 27(15), 4998. Available at: [Link]

-

Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Available at: [Link]

-

Food and Agriculture Organization of the United Nations. (2009). Haloxyfop 431. Available at: [Link]

-

Semantic Scholar. Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid. Available at: [Link]

-

PrepChem.com. Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. Available at: [Link]

- CN112745221A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. fao.org [fao.org]

- 4. Haloxyfop (Ref: DOWCO 453) [sitem.herts.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide on the Safety and Handling of (2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of (2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid. As a substituted phenoxyacetic acid, this compound shares characteristics with a class of molecules requiring diligent safety practices. The protocols and insights herein are designed to foster a self-validating system of safety, grounded in established standards and a deep understanding of the compound's potential hazards.

Compound Profile and Hazard Identification

This compound is a solid organic compound belonging to the benzene, ether, aldehyde, and carboxylic acid chemical classes.[1] Its specific structure necessitates a thorough understanding of its reactivity and toxicological profile before any laboratory work is initiated.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 428836-03-7 | |

| Molecular Formula | C₁₁H₁₁ClO₅ | |

| Molecular Weight | 258.66 g/mol | N/A |

| Physical Form | Powder/Solid |

| Storage Temperature | Room Temperature | |

A critical first step in safe handling is to recognize the compound's hazards as defined by the Globally Harmonized System (GHS). This compound presents multiple health and environmental risks.

Table 2: GHS Hazard Classification

| Pictogram | GHS Code | Hazard Statement | Classification | Source |

|---|

|